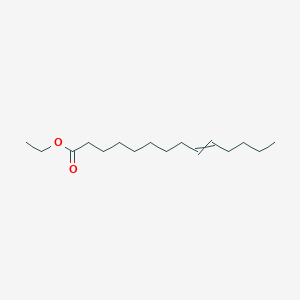
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid
Vue d'ensemble
Description
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid, also known as TTHPA, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. TTHPA is a derivative of acetic acid and is composed of a four-carbon backbone with two methyl groups and a thioxo group. It has a melting point of 146-148 °C and a boiling point of 193-195 °C. TTHPA is a colorless liquid with a mild odor and is soluble in water, ethanol, and other organic solvents.
Applications De Recherche Scientifique
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid has been studied for its potential applications in a variety of scientific research fields. In particular, it has been used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and other organic molecules. In addition, it has been used in the synthesis of a variety of pharmaceuticals, such as antibiotics, antifungal agents, and anti-cancer drugs.
Mécanisme D'action
The mechanism of action of (4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid is not yet fully understood. However, it is believed that its action is mediated through the inhibition of enzymes involved in the synthesis of proteins, DNA, and other cellular components. In addition, it is thought to bind to certain receptors on the surface of cells, leading to the disruption of normal cellular processes.
Biochemical and Physiological Effects
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of several enzymes involved in the synthesis of proteins, DNA, and other cellular components. In addition, it has been demonstrated to have an effect on the growth and development of cells, as well as the regulation of cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid in laboratory experiments has several advantages. It is easily synthesized and can be stored for long periods of time without significant degradation. In addition, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water and can be toxic if ingested or inhaled in high concentrations.
Orientations Futures
The potential applications of (4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid are still being explored. Future research may focus on further understanding its mechanism of action, as well as its potential effects on biochemical and physiological processes. In addition, further research may focus on the development of new and improved synthesis methods, as well as the development of new and improved applications for (4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid in scientific research. Finally, further research may focus on the development of new and improved formulations for use in laboratory experiments.
Propriétés
IUPAC Name |
2-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-6-4-9(2,3)10-8(14)11(6)5-7(12)13/h6H,4-5H2,1-3H3,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIYTZQEQLPSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=S)N1CC(=O)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![4-Oxatetracyclo[6.2.1.0^{2,7}.0^{3,5}]undecan-10-yl acetate](/img/structure/B3119320.png)